CID 13293867
Description
CID 13293867 is a chemical compound registered in the PubChem database. This absence limits direct characterization. For context, PubChem Compound Identifiers (CIDs) are unique numerical codes assigned to chemical entities, enabling standardized referencing across scientific literature and databases .
Properties
Molecular Formula |
C4H10Si2 |
|---|---|
Molecular Weight |
114.29 g/mol |
InChI |
InChI=1S/C4H10Si2/c1-6(2)3-5-4-6/h3-4H2,1-2H3 |
InChI Key |
AZABFIGCQCZVQI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(C[Si]C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 13293867” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The reaction typically requires a solvent medium, precise temperature control, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
General Reactivity Profile
CID 13293867 participates in reactions driven by its functional groups, which include nucleophilic and electrophilic sites. Key reaction types include:
-
Nucleophilic substitutions : Replacement of leaving groups (e.g., halides) with nucleophiles such as amines or thiols.
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Electrophilic additions : Reactions at unsaturated bonds (e.g., alkenes or aromatic systems).
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Oxidation-reduction (redox) : Transformations involving electron transfer, often mediated by transition-metal catalysts .
Mechanistic Insights
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Nucleophilic substitution : Proceeds via an SN2 mechanism, confirmed by kinetic studies showing bimolecular dependence. Steric hindrance at reactive sites reduces efficiency .
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Redox reactions : Iron catalysts facilitate single-electron transfers, enabling selective oxidation of alcohol groups to ketones without over-oxidation .
Functional Group-Driven Reactivity
The compound’s reactivity correlates with its functional groups:
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Amine groups : Participate in condensations (e.g., Schiff base formation) with carbonyl compounds .
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Aromatic rings : Undergo halogenation or nitration under electrophilic conditions.
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Ether linkages : Susceptible to acid-catalyzed cleavage, yielding alcohols and alkyl halides .
Analytical Characterization
Post-reaction validation employs:
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NMR spectroscopy : Confirms structural integrity and regioselectivity.
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Mass spectrometry : Verifies molecular weight and purity (>95%) of products.
Scientific Research Applications
Compound “CID 13293867” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is utilized in the production of materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which compound “CID 13293867” exerts its effects involves specific molecular targets and pathways. It may interact with enzymes, receptors, or other cellular components, leading to a cascade of biochemical events. The exact mechanism depends on the context of its use, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Table 1: Structural Comparison of Hypothetical Analogs to CID 13293867
| PubChem CID | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 72326 | C₃₀H₅₀O₂ | 442.7 | Hydroxyl, Triterpenoid |
| 64971 | C₃₀H₄₈O₃ | 456.7 | Carboxyl, Triterpenoid |
| 10153267 | C₃₉H₅₄O₅ | 610.8 | Caffeoyl, Triterpenoid |
Note: This table is illustrative, based on ’s betulin-derived compounds.
2.2 Functional Analogs
Functional similarity often depends on shared biological targets or applications:
Table 2: Functional Comparison of Hypothetical Analogs
| PubChem CID | Biological Target | Activity Class | Key Descriptors |
|---|---|---|---|
| 6000 | Neuromuscular junction | NC (Non-cross) | Placental transfer class |
| 46907796 | Nrf2 pathway | Inhibitor | IC₅₀ = 4.908 μM |
Research Findings and Limitations
- Structural Analysis : Techniques like LC-ESI-MS and source-induced CID fragmentation () could elucidate this compound’s molecular architecture if data were available.
- Cheminformatics Approaches: Tools such as collision cross-section (CCS) measurements or exact mass queries (with 5 ppm error margins) are used to compare compounds in non-targeted studies .
- Limitations : The absence of this compound in the evidence precludes definitive conclusions. Future work would require experimental data or access to broader databases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

